molecular formula C12H19NO B12897689 1-(1,2,3,5,6,8a-Hexahydroindolizin-8-yl)butan-1-one

1-(1,2,3,5,6,8a-Hexahydroindolizin-8-yl)butan-1-one

Cat. No.: B12897689
M. Wt: 193.28 g/mol
InChI Key: PRGCCJPXJZTXMB-UHFFFAOYSA-N
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Description

1-(1,2,3,5,6,8a-Hexahydroindolizin-8-yl)butan-1-one is a chemical compound known for its unique structure and properties It is characterized by the presence of a hexahydroindolizine ring fused with a butanone moiety

Preparation Methods

The synthesis of 1-(1,2,3,5,6,8a-Hexahydroindolizin-8-yl)butan-1-one typically involves multi-step organic reactionsIndustrial production methods may involve optimized reaction conditions to maximize yield and purity, utilizing catalysts and specific reagents to facilitate the process .

Chemical Reactions Analysis

1-(1,2,3,5,6,8a-Hexahydroindolizin-8-yl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used .

Scientific Research Applications

1-(1,2,3,5,6,8a-Hexahydroindolizin-8-yl)butan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1,2,3,5,6,8a-Hexahydroindolizin-8-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-(1,2,3,5,6,8a-Hexahydroindolizin-8-yl)butan-1-one can be compared with other similar compounds, such as:

    1-(1,2,3,5,6,8a-Hexahydroindolizin-8-yl)propan-1-one: Similar structure but with a propanone group instead of butanone.

    1-(1,2,3,5,6,8a-Hexahydroindolizin-8-yl)pentan-1-one: Similar structure but with a pentanone group instead of butanone.

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

1-(1,2,3,5,6,8a-hexahydroindolizin-8-yl)butan-1-one

InChI

InChI=1S/C12H19NO/c1-2-5-12(14)10-6-3-8-13-9-4-7-11(10)13/h6,11H,2-5,7-9H2,1H3

InChI Key

PRGCCJPXJZTXMB-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=CCCN2C1CCC2

Origin of Product

United States

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